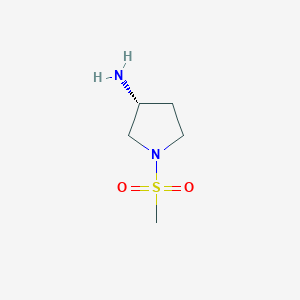

(R)-1-(methylsulfonyl)pyrrolidin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3R)-1-methylsulfonylpyrrolidin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2S/c1-10(8,9)7-3-2-5(6)4-7/h5H,2-4,6H2,1H3/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDYSDVVJHGYAHB-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)N1CC[C@H](C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Stereochemical Control of R 1 Methylsulfonyl Pyrrolidin 3 Amine and Its Derivatives

Chemoenzymatic Approaches to Chiral Pyrrolidine (B122466) Derivatives

The integration of enzymatic methods into organic synthesis offers a powerful and green alternative for the production of chiral molecules. Biocatalysis, under mild reaction conditions, often provides unparalleled stereoselectivity, which is highly desirable in pharmaceutical synthesis. nih.govnih.gov

Biocatalytic Transformations for Enantioselective Synthesis of Pyrrolidine Scaffolds

Recent advancements in biocatalysis have enabled the direct construction of chiral pyrrolidine rings through enzymatic C-H amination. nih.gov Directed evolution of cytochrome P411 enzymes has yielded variants capable of catalyzing the intramolecular insertion of alkyl nitrenes into C(sp³)–H bonds, providing a novel route to pyrrolidine derivatives with good to high enantioselectivity. nih.gov This method represents a significant step forward in creating chiral N-heterocycles from organic azides. nih.gov

Another innovative approach combines photochemistry with enzymatic catalysis in a one-pot synthesis. nih.gov This chemoenzymatic cascade can start from unfunctionalized pyrrolidine, which undergoes a regioselective photooxyfunctionalization to yield 3-pyrrolidinone. nih.gov Subsequent in-situ N-protection and a stereoselective biocatalytic transamination or carbonyl reduction affords optically pure N-Boc-3-aminopyrrolidines or N-Boc-3-hydroxypyrrolidines with high conversions and excellent enantiomeric excess (>99% ee). nih.gov Transaminases, in particular, have been engineered to exhibit high stereoselectivity in the synthesis of chiral amines from their corresponding prochiral ketones. nih.govresearchgate.net

| Enzyme/Method | Substrate | Product | Key Features | Reference |

|---|---|---|---|---|

| Engineered Cytochrome P411 (P411-PYS-5149) | Alkyl Azides | Chiral Pyrrolidines | Intramolecular C(sp³)–H amination; Good enantioselectivity (up to 99:1 er) and catalytic efficiency. | nih.gov |

| Photoenzymatic Cascade (Photocatalyst + Transaminase/Carbonyl Reductase) | Unfunctionalized Pyrrolidine | N-Boc-(R)-3-aminopyrrolidine or N-Boc-(S)-3-hydroxypyrrolidine | One-pot synthesis; High conversion (up to 90%) and enantiomeric excess (>99% ee). | nih.gov |

| Engineered Transaminase (from Arthrobacter sp.) | Prositagliptin Ketone | Sitagliptin (chiral amine) | Replaces rhodium-catalyzed hydrogenation; High efficiency and enantiopurity. | nih.govresearchgate.net |

Enzymatic Kinetic Resolution Strategies for Chiral Amines

Enzymatic kinetic resolution (EKR) is a widely used technique for separating enantiomers from a racemic mixture. rsc.org This method relies on the stereoselectivity of an enzyme to preferentially catalyze the reaction of one enantiomer, leaving the other enantiomer unreacted and thus enriched. nih.gov For chiral amines and their precursors, lipases and transaminases are commonly employed. rsc.orgunifiedpatents.com

Lipases, such as those from Candida antarctica (CAL-B) and Candida rugosa, can catalyze the enantioselective acylation of racemic alcohols and amines. rsc.orgmdpi.com For instance, the acetylation of racemic 3-hydroxypyrrolidine using a lipase (B570770) can provide both the acetylated product and the remaining starting material with excellent enantioselectivity. rsc.org A significant advancement in this area is dynamic kinetic resolution (DKR), which combines EKR with in-situ racemization of the slower-reacting enantiomer. rsc.orgnih.gov This allows for a theoretical yield of 100% for a single enantiomer. A notable example involves the lipase-catalyzed acetylation of racemic 3-hydroxy-N-Cbz-pyrrolidine coupled with a ruthenium catalyst for racemization, achieving a high yield (87%) and excellent enantioselectivity (95% ee) for the (R)-acylated product. rsc.org

Transaminases can be used for the kinetic resolution of racemic amines, where one enantiomer is selectively deaminated to the corresponding ketone. unifiedpatents.com While effective, the maximum theoretical yield for the desired enantiomer in a standard kinetic resolution is 50%. unifiedpatents.com

| Enzyme | Substrate | Process | Product(s) | Key Findings | Reference |

|---|---|---|---|---|---|

| Lipase PS-IM | (±)-3-hydroxy-N-Cbz-pyrrolidine | Dynamic Kinetic Resolution (DKR) with Ru catalyst | (R)-3-acetoxy-N-Cbz-pyrrolidine | 87% yield, 95% ee | rsc.org |

| Amano Lipase P | (±)-3-hydroxy-pyrrolidine | Kinetic Resolution (Acetylation) | (R)-acetylated product and (S)-starting material | Excellent enantioselectivity for both product and remaining substrate. | rsc.org |

| ω-Transaminase | Racemic amines | Kinetic Resolution (Deamination) | Enantioenriched amine and ketone | Maximum theoretical yield of 50% for the desired amine enantiomer. | unifiedpatents.com |

| Candida rugosa Lipase | (±)-1-(Isopropylamino)-3-phenoxy-2-propanol | Kinetic Resolution (Acetylation) | (S)-acetylated product | High enantiomeric purity (ee_p = 96.2%) achieved. | mdpi.com |

Asymmetric Chemical Synthesis of (R)-1-(methylsulfonyl)pyrrolidin-3-amine and Related Pyrrolidines

Asymmetric chemical synthesis provides a versatile and often scalable platform for the preparation of chiral pyrrolidines. These methods can be broadly categorized by the strategy used to introduce stereochemistry, including the stereoselective construction of the heterocyclic ring, the specific introduction of functional groups, and the use of chiral auxiliaries.

Stereoselective Construction of the Pyrrolidine Ring System

The formation of the pyrrolidine ring with defined stereocenters is a cornerstone of synthesizing chiral pyrrolidine derivatives. A variety of synthetic methods have been developed to achieve this, often starting from either cyclic or acyclic precursors. mdpi.com

One powerful approach is the [3+2] cycloaddition reaction, particularly using azomethine ylides, which can generate multiple stereocenters in a single step with high diastereoselectivity. acs.org The use of chiral N-tert-butanesulfinylazadienes in these cycloadditions with azomethine ylides has been shown to produce densely substituted pyrrolidines with excellent control over the stereochemistry. acs.org The sulfinyl group acts as a potent chiral director, leading to products with high diastereomeric ratios. acs.org

Another common strategy involves the cyclization of acyclic precursors. For example, the intramolecular cyclization of an azidoditosyl derivative via a one-pot reduction and regioselective cyclization has been used to synthesize (3R,4S)-3-amino-4-methyl pyrrolidine. elsevier.com Similarly, tandem hydrozirconation-Lewis acid mediated cyclization of readily available chiral N-allyl oxazolidines provides a diastereoselective route to substituted pyrrolidines. mdpi.com The stereoselective synthesis of pyrrolidines can also be achieved from acyclic amino alcohols through intramolecular cyclization. mdpi.com

The functionalization of existing chiral pyrrolidine scaffolds, such as those derived from L-proline or 4-hydroxy-L-proline, is also a prevalent method. mdpi.com These readily available starting materials from the chiral pool can be transformed into a wide array of substituted pyrrolidines.

Regioselective and Stereospecific Introduction of the (Methylsulfonyl) Group

The introduction of the methylsulfonyl group onto the pyrrolidine nitrogen is a critical step in the synthesis of the target compound. This transformation must be both regioselective, targeting the nitrogen atom, and stereospecific, preserving the existing stereochemistry of the chiral pyrrolidine.

A direct and efficient method for the N-sulfonylation of a chiral amine involves its reaction with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base. A patented process for the synthesis of a related compound, (S)-3-aminopyrrolidine, starts from (R)-3-hydroxypyrrolidine. The hydroxyl group is first converted to a good leaving group, a mesylate, by reacting it with methanesulfonyl chloride. This is followed by nucleophilic substitution with azide (B81097), which proceeds with inversion of configuration (SN2), and subsequent reduction of the azide to an amine. In the context of synthesizing (R)-1-(methylsulfonyl)pyrrolidin-3-amine, one could envision a route starting from (R)-pyrrolidin-3-amine. The free amine at the 3-position would first be protected, for instance, with a Boc group. The subsequent reaction of the secondary amine of the pyrrolidine ring with methanesulfonyl chloride in the presence of a suitable base like triethylamine (B128534) would lead to the N-sulfonated product. Finally, deprotection of the 3-amino group would yield the desired (R)-1-(methylsulfonyl)pyrrolidin-3-amine.

The regioselectivity of sulfonylation can be highly dependent on the reaction conditions and the substrate. For instance, in polyhydroxylated systems, the choice of base can direct the sulfonylation to different hydroxyl groups. mdpi.com While these examples are for O-sulfonylation, they highlight the importance of reaction optimization for achieving regioselectivity. In the case of 3-aminopyrrolidine (B1265635), the pyrrolidine nitrogen is generally more nucleophilic than the primary amino group, especially if the latter is sterically hindered or electronically deactivated, facilitating regioselective N1-sulfonylation.

Application of Chiral Auxiliaries in Asymmetric Pyrrolidine Synthesis

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. numberanalytics.com After the desired stereocenter has been created, the auxiliary is removed. youtube.com This strategy has been widely applied in the asymmetric synthesis of pyrrolidines.

Evans-type oxazolidinone auxiliaries are frequently used. For example, an N-acyl oxazolidinone can undergo a stereoselective alkylation or aldol (B89426) reaction, with the chiral auxiliary directing the approach of the electrophile. Subsequent cyclization and removal of the auxiliary can lead to enantiomerically enriched pyrrolidines.

Another important class of chiral auxiliaries for pyrrolidine synthesis are those derived from amino acids or other natural products. For example, chiral N-tert-butanesulfinylimines, where the tert-butanesulfinyl group acts as a chiral auxiliary, have been used in cycloaddition reactions to generate chiral pyrrolidines with high diastereoselectivity. acs.org The sulfinyl group can be readily cleaved under acidic conditions after the desired transformation.

The synthesis of pyrrolidine-based organocatalysts often involves the use of chiral auxiliaries. mdpi.com For instance, the synthesis of novel prolinamide-based organocatalysts may start from proline, which itself can be considered a chiral building block, and then be coupled with other chiral molecules that act as auxiliaries to fine-tune the catalyst's properties. mdpi.com Similarly, the synthesis of complex pyrrolidine-containing natural products and pharmaceuticals often relies on substrate-controlled diastereoselective reactions, where a chiral center already present in the molecule directs the stereochemistry of subsequent transformations.

| Chiral Auxiliary | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Evans Oxazolidinones | Alkylation, Aldol reactions | Highly stereoselective C-C bond formation, reliable removal of auxiliary. | tcichemicals.com |

| N-tert-Butanesulfinyl group | [3+2] Cycloaddition | Acts as a chiral directing group on imines, leading to high diastereoselectivity in pyrrolidine formation. Readily cleaved. | acs.org |

| (S)-Proline and derivatives | Various, including organocatalysis | Used as a chiral scaffold and in the synthesis of more complex chiral catalysts and auxiliaries. | mdpi.com |

| Camphor-derived auxiliaries | Diels-Alder reactions | One of the earliest examples, used to induce asymmetry in cycloadditions. | numberanalytics.com |

Transition Metal-Catalyzed Asymmetric Hydrogenation Routes to Chiral Amines

Transition metal-catalyzed asymmetric hydrogenation (AH) stands as one of the most powerful and atom-economical methods for the synthesis of chiral amines from prochiral precursors like imines, enamines, or other unsaturated nitrogen-containing compounds. nih.govsemanticscholar.orgacs.org This approach offers a direct route to optically active amines with high efficiency and sustainability, generating minimal waste. semanticscholar.org First-row transition metals like iron, as well as noble metals such as rhodium, ruthenium, and iridium, are commonly employed, with their catalytic activity and selectivity fine-tuned by chiral ligands. acs.orgrsc.org

A highly relevant strategy for producing chiral pyrrolidine cores involves the asymmetric hydrogenation of a β-keto-γ-lactam. In a notable synthesis of a key precursor for a fluoroquinolone antibiotic, a racemic β-ketopyrrolidinone was subjected to a dynamic kinetic resolution via asymmetric hydrogenation. researchgate.netnih.gov This transformation utilized a chiral ruthenium(II) complex, specifically with the DM-SEGPHOS ligand, to produce the corresponding β-hydroxy amide with excellent stereoselectivity. researchgate.netnih.gov Subsequent chemical steps convert this intermediate into the desired chiral pyrrolidine framework.

The partial hydrogenation of pyrrole (B145914) rings also presents a viable pathway. For instance, palladium-catalyzed partial hydrogenation of 2,5-disubstituted pyrroles, activated by a Brønsted acid, can yield chiral 1-pyrrolines with high enantiomeric excess (ee). researchgate.net These pyrrolines are versatile intermediates that can be further reduced or functionalized to access the target chiral amines. researchgate.net

Table 1: Example of Asymmetric Hydrogenation for Chiral Pyrrolidine Precursor Synthesis

| Substrate | Catalyst System | Product | Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Reference |

|---|

Organocatalytic Strategies for Pyrrolidine Scaffold Assembly

In recent years, organocatalysis has emerged as a formidable alternative to metal-based catalysis for constructing chiral molecules. nih.govdntb.gov.ua This field uses small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of potentially toxic or expensive metals. nih.gov The pyrrolidine scaffold itself is a privileged motif in organocatalysis, with proline and its derivatives being among the most studied catalysts. nih.govunibo.it

One powerful organocatalytic method for assembling the pyrrolidine ring is the asymmetric aza-Michael reaction. The "Clip-Cycle" strategy, for example, involves the cyclization of a Cbz-protected amine onto an activated alkene, catalyzed by a chiral phosphoric acid like (R)-TRIP. whiterose.ac.ukwhiterose.ac.uk This intramolecular reaction creates the pyrrolidine ring with high enantioselectivity. whiterose.ac.uk

Furthermore, organocatalytic cascade reactions can be employed to construct highly substituted pyrrolidines. For instance, the reaction between an N-Tosyl aminomethyl enone and a trans-α-cyano-α,β-unsaturated ketone, catalyzed by a bifunctional cinchona alkaloid-derived squaramide, can produce complex pyrrolidine structures bearing a quaternary stereocenter with high diastereo- and enantioselectivity. rsc.org These strategies showcase the power of organocatalysis to build the core pyrrolidine structure from acyclic precursors in a highly controlled manner. researchgate.net

Strategies for Stereoisomeric Control and Enantiomeric Purity in (R)-1-(methylsulfonyl)pyrrolidin-3-amine Synthesis

Achieving absolute stereochemical control and high enantiomeric purity is paramount in the synthesis of chiral compounds. For (R)-1-(methylsulfonyl)pyrrolidin-3-amine, this involves ensuring the correct (R) configuration at the C3 position. Several distinct strategies are employed to achieve this goal.

Catalyst Control: As discussed, asymmetric catalysis is a primary strategy. The choice of the chiral catalyst, whether it is a transition metal complex (like a DM-SEGPHOS-Ru(II) complex) or an organocatalyst (like a chiral phosphoric acid or cinchona alkaloid), directly dictates the stereochemical outcome of the reaction. researchgate.netwhiterose.ac.uk For example, the (S)-configuration of a sulfinyl group in a precursor can induce a specific (2S,3R,4S,5R) absolute configuration in the final pyrrolidine product during cycloaddition reactions. acs.orgua.es

Substrate Control: This approach utilizes a chiral starting material from the "chiral pool" to impart stereochemistry to the final product. Proline and 4-hydroxyproline (B1632879) are common starting points for synthesizing pyrrolidine-containing molecules. mdpi.comnih.gov The inherent chirality of these precursors guides the formation of new stereocenters during the synthetic sequence.

Chiral Auxiliaries: A temporary chiral group can be attached to the substrate to direct a stereoselective reaction. The N-tert-butanesulfinyl group has proven to be an effective chiral auxiliary in the diastereoselective synthesis of densely substituted pyrrolidines via [3+2] cycloaddition reactions. acs.orgua.es After the key stereocenter-forming step, the auxiliary can be removed.

Kinetic and Dynamic Kinetic Resolution: Resolution techniques separate a racemic mixture into its constituent enantiomers. In a kinetic resolution, one enantiomer reacts faster than the other under the influence of a chiral catalyst or enzyme, allowing for the separation of the unreacted, enantiomerically enriched starting material. whiterose.ac.uk For example, ω-transaminases have been used to resolve racemic 3-amino-N-Boc-pyrrolidine. rsc.org Dynamic kinetic resolution (DKR) is an even more efficient process where the slower-reacting enantiomer is continuously racemized, theoretically allowing for a 100% yield of a single, desired enantiomer. The asymmetric hydrogenation of a β-ketopyrrolidinone is a prime example of a DKR. researchgate.net

Classical Resolution: This involves reacting the racemic amine with a chiral resolving agent, such as (S)-(−)-camphanic acid, to form diastereomeric salts or esters. nih.gov These diastereomers possess different physical properties (e.g., solubility) and can be separated by crystallization or chromatography. Subsequent removal of the resolving agent liberates the enantiomerically pure amine. nih.gov

Synthesis of Precursors and Advanced Chiral Pyrrolidine Intermediates

A common and effective strategy is to start from readily available components of the chiral pool, such as amino acids or carbohydrates. mdpi.comnih.gov L-proline and L-4-hydroxyproline, for instance, are frequently used as precursors for a wide array of pyrrolidine derivatives, as they provide a pre-formed, enantiomerically pure five-membered ring that can be further functionalized. researchgate.netnih.gov

For syntheses that build the ring from acyclic precursors, the preparation of these starting materials is a critical step. A highly effective route toward a chiral 3-aminopyrrolidine core begins with readily available benzyloxyacetyl chloride. nih.gov This is converted over several steps into a β-ketopyrrolidinone substrate. researchgate.net This intermediate is specifically designed for the key stereocenter-forming step: a catalyst-controlled asymmetric hydrogenation. The resulting β-hydroxylactam is an advanced chiral intermediate that can be converted through a series of transformations, including an SN2 substitution with inversion of configuration, to furnish the desired chiral 3-aminopyrrolidine derivative. researchgate.netnih.gov

Other advanced intermediates include chiral N-tert-butanesulfinylazadienes, prepared for use in diastereoselective cycloaddition reactions, and pyrrolodiketopiperazines, which can be accessed from α-amino acids and serve as platforms for further diversification. acs.orgnih.gov

Medicinal Chemistry Applications and Structure Activity Relationship Sar Studies of R 1 Methylsulfonyl Pyrrolidin 3 Amine Derivatives

(R)-1-(methylsulfonyl)pyrrolidin-3-amine as a Privileged Scaffold for Novel Drug Discovery

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, often with high affinity, by presenting appropriate functional groups in a favorable spatial arrangement. The pyrrolidine (B122466) ring is a well-established privileged scaffold in drug discovery, present in over 20 FDA-approved drugs. nih.gov Its non-planar, puckered conformation allows it to explore three-dimensional space more effectively than flat aromatic rings, enhancing interactions with the complex surfaces of protein binding sites. nih.govnih.gov

Integration into Diverse Bioactive Chemical Entities and Drug Candidates

The utility of the (R)-1-(methylsulfonyl)pyrrolidin-3-amine scaffold is best exemplified by its incorporation into advanced drug candidates, particularly inhibitors of IRAK4. IRAK4 is a serine/threonine kinase that plays a critical role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), making it a key target for treating a range of inflammatory and autoimmune diseases, as well as certain cancers. acs.orgnih.govcaymanchem.com

Medicinal chemistry campaigns, notably at Pfizer, have utilized derivatives of this scaffold to develop potent and selective IRAK4 inhibitors. mdpi.comnih.gov In these molecules, the 3-amino group of the pyrrolidine is typically acylated or otherwise linked to a core heterocyclic structure that binds to the hinge region of the kinase's ATP-binding site. The pyrrolidine ring itself projects out from the hinge-binding moiety, placing its substituents into solvent-exposed regions or specific sub-pockets of the enzyme. This strategic placement allows for fine-tuning of properties like potency, selectivity, and pharmacokinetics. While the clinical candidate Zimlovisertib (PF-06650833) evolved from this scaffold to a more complex lactam structure, the foundational work on aminopyrrolidine derivatives was crucial to its discovery. mdpi.comnih.gov

Below is a table of representative kinase inhibitors that highlight the integration of the broader 3-aminopyrrolidine (B1265635) scaffold, setting the context for the specific utility of the N-methylsulfonyl variant.

| Compound Name/Series | Target Kinase(s) | Therapeutic Area | Key Structural Feature |

| Zimlovisertib (PF-06650833) | IRAK4 | Rheumatologic Diseases | (2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl core |

| PF-06650833 Precursors | IRAK4 | Inflammatory Diseases | Substituted 3-aminopyrrolidine derivatives |

| Abl/PI3K Dual Inhibitors | Abl, PI3K | Leukemia (CML) | (S)-3-aminopyrrolidine scaffold |

This table showcases examples of drug candidates developed using the 3-aminopyrrolidine scaffold, demonstrating its versatility. Data sourced from multiple studies. mdpi.comacs.org

Structure-Activity Relationship (SAR) Investigations of Substituted Pyrrolidine Analogs

The optimization of lead compounds based on the (R)-1-(methylsulfonyl)pyrrolidin-3-amine scaffold relies heavily on systematic SAR investigations. By methodically altering different parts of the molecule—the stereochemistry, the N-substituent, and the core ring itself—researchers can map out the structural requirements for optimal biological activity.

Stereochemistry is a critical determinant of a drug's activity, and this is particularly true for pyrrolidine-based inhibitors. The defined three-dimensional arrangement of substituents dictates how the molecule fits into its protein target. In the development of IRAK4 inhibitors, a slight but consistent preference was observed for the all-syn (2S,3S,4S) stereochemistry in advanced lactam analogs derived from the initial pyrrolidine scaffold. nih.govbenthamdirect.com This preference, while not dramatic, underscores that even subtle changes in the spatial orientation of substituents can impact the potency of the inhibitor. The precise stereochemical configuration ensures that the functional groups engage with their intended amino acid residues in the binding pocket for maximal effect. Studies on other kinase inhibitors have also shown that the (R)- or (S)-configuration of the 3-aminopyrrolidine linker can profoundly influence binding affinity and biological outcomes. acs.org

The N-substituent on the pyrrolidine ring plays a vital role in modulating the properties of the inhibitor. The methylsulfonyl group in (R)-1-(methylsulfonyl)pyrrolidin-3-amine is a strong hydrogen bond acceptor, which can form favorable interactions with residues in the target protein. tandfonline.commdpi.com Its electron-withdrawing nature also reduces the basicity of the pyrrolidine nitrogen, which can be advantageous for cell permeability and can prevent unwanted interactions with off-target proteins, such as hERG.

The following table details SAR findings for a series of pyrrolidine sulfonamides targeting the Glycine Transporter 1 (GlyT1), illustrating the principles of substituent effects.

| R¹ Substituent (at position 3) | R² Substituent (on N-benzoyl) | Potency (Kᵢ) |

| 3-Fluorophenyl | 2,4-dichlorophenyl | 0.001 µM |

| Phenyl | 2,4-dichlorophenyl | 0.004 µM |

| 3-Fluorophenyl | Indanyl | 0.001 µM |

| 3-Fluorophenyl | 4-pyridinyl | 0.002 µM |

This table shows how modifications to substituents on the pyrrolidine ring and an attached benzoyl group influence inhibitory potency against GlyT1. Data adapted from a study on pyrrolidine sulfonamides. nih.gov

Altering the pyrrolidine core itself is a powerful strategy in drug optimization. In the discovery of the IRAK4 inhibitor Zimlovisertib (PF-06650833), the initial 3-aminopyrrolidine scaffold was extensively modified. mdpi.comnih.gov Researchers introduced a fluorine atom at the 4-position and an ethyl group at the 3-position, and converted the amine into a lactam (a cyclic amide).

The introduction of the fluorine atom led to a notable enhancement in potency. nih.govbenthamdirect.com This was hypothesized to be due to the fluorine's ability to increase the hydrogen bond donor strength of the adjacent lactam N-H group, leading to a stronger interaction with the kinase hinge region. benthamdirect.com These modifications demonstrate how targeted changes to the core scaffold can have profound implications, turning a modest hit into a clinical candidate with nanomolar potency and improved pharmacokinetic properties. mdpi.comnih.gov

Pharmacophore modeling is a computational technique used to define the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. For complex targets like IRAK4, pharmacophore models are invaluable for rational drug design and virtual screening. benthamscience.comresearchgate.net

A typical pharmacophore model for an ATP-competitive IRAK4 inhibitor consists of several key features:

One Hydrogen Bond Acceptor (A): To interact with the "hinge" region of the kinase.

One Hydrogen Bond Donor (D): Also for hinge-binding.

Two Aromatic Rings (R): To occupy hydrophobic pockets within the ATP-binding site. benthamscience.comresearchgate.net

These models are generated based on the structures of known active inhibitors. nih.govsemanticscholar.org The (R)-1-(methylsulfonyl)pyrrolidin-3-amine scaffold fits well into these models, with the core heterocycle attached to the 3-amino group serving as a hinge-binder (providing acceptor and donor features), while the methylsulfonyl group can provide an additional hydrogen bond acceptor feature. Such models guide the design of new derivatives by ensuring that proposed molecules retain the key geometric and electronic features necessary for high-affinity binding, accelerating the discovery of novel and potent inhibitors. acs.org

Role in Multi-Dimensional Chemical Space Exploration for Identification of Drug-like Molecules

The exploration of multi-dimensional chemical space is a critical endeavor in modern drug discovery, aiming to identify novel molecular scaffolds with drug-like properties that can lead to the development of new therapeutics. The use of saturated heterocyclic scaffolds, such as the pyrrolidine ring, is a key strategy in this exploration due to their inherent three-dimensional (3D) character, which allows for a broader sampling of pharmacophore space compared to flat, aromatic systems. tandfonline.com The "(R)-1-(methylsulfonyl)pyrrolidin-3-amine" scaffold, with its defined stereochemistry and the presence of a sulfonyl group, serves as a valuable building block in this context, enabling the synthesis of diverse compound libraries with enhanced 3D features.

The non-planar nature of the pyrrolidine ring in (R)-1-(methylsulfonyl)pyrrolidin-3-amine derivatives contributes significantly to their ability to populate diverse regions of chemical space. This "pseudorotation" of the five-membered ring allows for various puckered conformations, which can be influenced and locked by the choice of substituents. tandfonline.com This conformational flexibility and the potential for stereochemical diversity are crucial for achieving optimal interactions with the complex 3D structures of biological targets.

A systematic approach to exploring chemical space using such scaffolds involves the design and synthesis of fragment libraries. Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy that starts with identifying low-molecular-weight ligands (fragments) that bind to a biological target. nih.gov These fragments can then be elaborated into more potent, drug-like molecules. The "(R)-1-(methylsulfonyl)pyrrolidin-3-amine" core is particularly well-suited for the creation of 3D fragments.

One notable study focused on the design and synthesis of a library of 56 shape-diverse 3D fragments based on disubstituted pyrrolidine and piperidine (B6355638) cores. nih.gov A key feature of this library was the decoration of the ring nitrogen with various substituents, including a methylsulfonyl (mesyl) group, directly analogous to the scaffold of interest. nih.gov The primary goal was to create fragments that occupy under-represented areas of 3D chemical space.

To quantify the three-dimensionality and shape diversity of the designed fragments, a computational method known as Principal Moments of Inertia (PMI) analysis was employed. PMI plots provide a visual representation of a molecule's shape, classifying it as rod-like, disc-like, or spherical. By analyzing the global minimum energy conformers and other low-energy conformers, researchers could select for synthesis those fragments that exhibited a high degree of three-dimensionality. nih.gov

The design criteria for this 3D fragment library included:

Core Scaffolds: Disubstituted pyrrolidines and piperidines. nih.gov

Physicochemical Properties: Adherence to the "rule-of-three" for fragments (Molecular Weight < 300 Da, ClogP < 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3). nih.gov

Shape Diversity: Selection based on PMI analysis to ensure high 3D character. nih.gov

Synthetic Tractability: Inclusion of synthetic handles for future fragment elaboration. nih.gov

The resulting library of 56 fragments, which included mesyl-substituted pyrrolidines, demonstrated significant 3D shape diversity, populating areas of chemical space that are sparsely covered by commercially available fragment libraries, which are often dominated by flat, 2D molecules. nih.gov This work exemplifies how the "(R)-1-(methylsulfonyl)pyrrolidin-3-amine" scaffold can be utilized in diversity-oriented synthesis (DOS) to generate novel, 3D-rich fragment collections. nih.govnih.gov

The table below showcases a representative selection of pyrrolidine-based fragments from the aforementioned study, highlighting the diversity in substitution patterns and their calculated properties that make them suitable for exploring chemical space.

| Fragment ID | Scaffold | R1 Group | R2 Group | Molecular Weight (Da) | ClogP | Principal Moments of Inertia (ΣNPR) |

|---|---|---|---|---|---|---|

| 1a | Pyrrolidine | H | NHAc | 142.18 | -0.53 | 1.38 |

| 1g | Pyrrolidine | SO2Me | NHAc | 220.27 | -1.25 | 1.42 |

| 1i | Pyrrolidine | Me | CO2Me | 157.20 | 0.45 | 1.45 |

| 1l | Pyrrolidine | H | SO2Me | 163.22 | -1.18 | 1.36 |

Data adapted from a study on shape-diverse 3D fragments. nih.gov The ΣNPR (sum of normalized principal moments of inertia) is a measure of 3D character, with values closer to 1.5 indicating more spherical and 3D shapes.

Target Identification, Engagement, and Mechanistic Biological Studies of R 1 Methylsulfonyl Pyrrolidin 3 Amine Derivatives

Modulation of Specific Molecular Targets

The functionalization of the (R)-1-(methylsulfonyl)pyrrolidin-3-amine core allows for its adaptation to different protein binding sites, leading to the modulation of diverse target classes, from enzymes like kinases to complex protein-protein interactions.

The pyrrolidine (B122466) scaffold is a key feature in the design of various kinase inhibitors. The basicity of the pyrrolidine amine can be a critical factor for achieving potent inhibition, often by forming a hydrogen bond with a key residue in the kinase hinge region. However, this basicity can also lead to poor membrane permeability, as the compound is protonated at physiological pH. nih.gov

The introduction of an electron-withdrawing group, such as a methylsulfonyl substituent on the pyrrolidine nitrogen, serves to temper the amine's basicity. nih.gov This modification can improve physicochemical properties like permeability while aiming to maintain or optimize kinase inhibitory activity. Research into an imidazopyridine series of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3) has demonstrated the importance of this balance. nih.govnews-medical.net In this series, incorporating a simple pyrrolidine amine yielded a 250-fold increase in IRAK4 potency compared to an acyclic amine, an effect attributed to a crucial hydrogen bond with the Ala315 residue of IRAK4. nih.gov However, this came at the cost of low membrane permeability. nih.gov Subsequent modifications to address this liability, including the introduction of electron-withdrawing groups, are a key strategy in optimizing such derivatives for both potency and drug-like properties. nih.gov

FLT3, a receptor tyrosine kinase, is a significant target in acute myeloid leukemia (AML), where activating mutations drive cancer cell proliferation. nih.govnih.gov Derivatives of the (R)-1-(methylsulfonyl)pyrrolidin-3-amine scaffold are explored for their potential to inhibit both wild-type and mutated forms of FLT3. nih.govresearchgate.net The development of potent and selective FLT3 inhibitors is an active area of research, with second-generation inhibitors like Gilteritinib and Quizartinib demonstrating clinical efficacy. nih.gov The design of new inhibitors often involves scaffold hopping and structural modifications to achieve high potency against FLT3-ITD (internal tandem duplication) and FLT3-TKD (tyrosine kinase domain) mutations. nih.govresearchgate.net

Table 1: Illustrative Structure-Activity Relationship (SAR) of Pyrrolidine Analogs in Kinase Inhibition This table is a representative example based on findings for IRAK/FLT3 inhibitors and illustrates the principles of modifying the pyrrolidine ring.

| Compound Modification | Observed Effect on IRAK4 Potency | Observed Effect on Permeability | Rationale nih.gov |

|---|---|---|---|

| Cyclopentyl amine (non-cyclic analog) | Baseline | High | Lacks the key hydrogen bond interaction provided by the pyrrolidine NH. |

| Secondary pyrrolidine amine | Significantly Increased | Low | Forms a potent hydrogen bond with the kinase hinge region but is protonated at physiological pH, hindering cell penetration. |

| Methylsulfonyl-substituted pyrrolidine (conceptual) | Potentially Modulated | Improved | The electron-withdrawing sulfonyl group reduces the pKa of the amine, decreasing protonation and improving permeability. |

The disruption of protein-protein interactions (PPIs) is a challenging but promising frontier in drug discovery. The (R)-1-(methylsulfonyl)pyrrolidin-3-amine scaffold and related motifs have been explored in this context.

WDR5-MYC: The interaction between WD repeat-containing protein 5 (WDR5) and the MYC oncoprotein is critical for the latter's ability to drive tumor growth. promega.comnih.gov WDR5 acts as a scaffolding protein essential for recruiting MYC to its target genes. promega.com Inhibiting this PPI is an attractive strategy for treating MYC-driven cancers. nih.govnih.gov Structure-based design efforts have led to the development of small molecules that bind to WDR5 and disrupt its interaction with MYC. promega.com Notably, research in this area has utilized sulfonamide-based compounds, which can mimic key interactions within the WDR5 binding pocket. promega.com The development of such inhibitors often involves fragment-based screening followed by structural optimization to merge chemical fragments into more potent molecules. promega.com

EED: The Polycomb Repressive Complex 2 (PRC2) is crucial for epigenetic regulation, and its activity is dependent on interactions between its core components, including Embryonic Ectoderm Development (EED) and the catalytic subunit EZH2. nih.govgoogle.com EED recognizes trimethylated histone H3 on lysine (B10760008) 27 (H3K27me3), an interaction that allosterically activates PRC2's methyltransferase activity. nih.gov Inhibiting this "reader" function of EED can block PRC2 activity. nih.gov In the development of the potent and selective EED inhibitor, EED226, a methylsulfonyl substitution was incorporated during the optimization of pharmacokinetic properties. nih.gov This modification resulted in a compound with low clearance, a moderate half-life, and high oral bioavailability, demonstrating the utility of the methylsulfonyl group in designing effective PPI inhibitors for in vivo applications. nih.gov

The NLRP3 inflammasome is a multi-protein complex that plays a key role in the innate immune system by responding to cellular danger signals and triggering the release of pro-inflammatory cytokines. nih.govnih.gov Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases, making it a significant therapeutic target. nih.govnih.gov The development of small molecule inhibitors targeting the NLRP3 protein is a promising strategy for intervention. nih.gov Research has led to the identification of potent NLRP3 inhibitors based on a sulfonamide scaffold. nih.gov Structure-activity relationship (SAR) studies on these series have shown that the sulfonamide moiety is a key pharmacophore for inhibitory activity, suggesting that related structures, such as those containing a methylsulfonyl group, could be promising for modulating this pathway. nih.gov

The bacterial cell wall, composed primarily of peptidoglycan, is an essential structure for bacterial survival and a well-established target for antibiotics. nih.govfrontiersin.org Inhibitors of this pathway, such as β-lactams and glycopeptides, are among the most successful classes of antibacterial agents. researchgate.netnih.gov The biosynthesis pathway involves multiple enzymatic steps, many of which are potential targets for new drugs. nih.govnih.gov One such enzyme is MurA, which catalyzes the first committed step in peptidoglycan synthesis. nih.gov While the antibiotic fosfomycin (B1673569) targets MurA, resistance can emerge through mutations in its binding site. nih.gov Recent research has identified novel, reversible MurA inhibitors with a pyrrolidinedione scaffold. These compounds were effective against both wild-type MurA and a fosfomycin-resistant mutant, highlighting the potential of exploring new scaffolds for cell wall synthesis inhibition. nih.gov While pyrrolidinediones are structurally distinct from (R)-1-(methylsulfonyl)pyrrolidin-3-amine, this research underscores the utility of the broader pyrrolidine-containing chemical space in the search for new antibacterial agents. nih.gov

In Vitro Cellular Biology Investigations

Confirming that a compound engages its intended target within the complex environment of a living cell is a critical step in drug development. It validates the mechanism of action and provides a more accurate measure of potency than biochemical assays alone. nih.govnih.gov Advanced biophysical techniques are employed to study the target engagement of derivatives of (R)-1-(methylsulfonyl)pyrrolidin-3-amine.

Cellular Thermal Shift Assay (CETSA): CETSA is a powerful biophysical method used to verify and quantify drug binding to a target protein in intact cells and tissues. news-medical.netwikipedia.org The principle is based on ligand-induced thermal stabilization; when a drug binds to its target protein, the protein's resistance to heat-induced denaturation increases. nih.govnih.gov In a typical CETSA experiment, cells are treated with a compound, heated to various temperatures, and then lysed. The amount of soluble (non-denatured) target protein remaining at each temperature is quantified, often by Western blot. news-medical.netnih.gov A shift in the melting curve to a higher temperature in the presence of the drug confirms target engagement. news-medical.net This label-free approach is invaluable because it assesses binding in a native physiological context, accounting for factors like cell permeability and intracellular competition, without requiring modification of the compound or the protein. nih.govpelagobio.com

NanoBRET™ Target Engagement Assay: The NanoBRET (Bioluminescence Resonance Energy Transfer) assay is another leading technology for measuring compound binding to protein targets in living cells. promega.comreactionbiology.com This assay relies on energy transfer between a target protein fused to a bright NanoLuc® luciferase (the donor) and a fluorescently labeled, cell-permeable tracer molecule that binds to the target (the acceptor). nih.gov When an unlabeled test compound is introduced, it competes with the tracer for binding to the target protein. promega.com This competition disrupts the proximity between the luciferase and the tracer, leading to a measurable decrease in the BRET signal. nih.gov This allows for the quantitative determination of the compound's apparent intracellular affinity and residence time. reactionbiology.comlabmanager.com NanoBRET is particularly well-suited for studying kinase inhibitors, providing a robust platform to profile potency and selectivity across entire kinase families in a live-cell format. promega.comnih.gov

Inhibition of Key Cellular Processes

Derivatives of (R)-1-(methylsulfonyl)pyrrolidin-3-amine have demonstrated significant effects on fundamental cellular activities, including cell growth, proliferation, the induction of apoptosis (programmed cell death), and the production of nitric oxide.

One area of investigation has been the anticancer potential of pyrrolidine derivatives. For instance, certain pyrrolidine sulfonamides have been shown to possess in vitro potency. nih.gov In the context of cancer, some derivatives have been found to induce apoptosis through mechanisms that involve the generation of intracellular reactive oxygen species (ROS), which in turn activates caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov Other studies on different heterocyclic compounds have also highlighted the induction of apoptosis as a key anti-cancer mechanism. For example, some imidazolidinone derivatives trigger apoptosis in colorectal cancer cells through a ROS-dependent pathway. mdpi.com This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of anti-apoptotic proteins like Bcl-2, ultimately leading to programmed cell death. mdpi.com Similarly, novel chalcone (B49325) derivatives have been shown to exert their anti-proliferative effects by inducing ROS-triggered apoptosis, which includes the depolarization of the mitochondrial membrane and the activation of caspases. researchgate.net

The pyrrolidine scaffold is a versatile component in the design of biologically active compounds. nih.gov Its structural flexibility allows for the creation of derivatives that can selectively target various biological pathways. nih.gov For example, modifications to the pyrrolidine ring can influence a compound's ability to act as a pure antagonist for the estrogen receptor α (ERα), a target in breast cancer treatment. nih.gov

Beyond cancer, pyrrolidine derivatives have been investigated for their role in modulating nitric oxide (NO) production. Certain 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones have been identified as inhibitors of inducible nitric oxide synthase (iNOS). beilstein-journals.org The inhibition of NO synthesis has been explored in various pathological contexts, including sepsis. nih.gov In human mesangial cells, the production of NO requires the presence of multiple cytokines, and this production can be inhibited by certain molecules. nih.gov

Table 1: Investigated Cellular Processes of Pyrrolidine Derivatives

| Cellular Process | Derivative Type | Observed Effect |

|---|---|---|

| Apoptosis Induction | Pyrrolidine-based compounds | Activation of caspase-3 via intracellular ROS. nih.gov |

| Apoptosis Induction | Imidazolidinone derivatives | ROS-dependent apoptosis in colorectal cancer cells. mdpi.com |

| Apoptosis Induction | Chalcone derivatives | ROS-triggered apoptosis involving mitochondrial pathways. researchgate.net |

| Cell Growth Inhibition | Pyrrolidine sulfonamides | In vitro potency against cancer cells. nih.gov |

| Nitric Oxide Production | 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones | Inhibition of inducible nitric oxide synthase (iNOS). beilstein-journals.org |

Pathway Deconvolution and Mechanistic Elucidation in Cellular Systems

Understanding the precise molecular pathways affected by (R)-1-(methylsulfonyl)pyrrolidin-3-amine derivatives is crucial for their development as therapeutic agents. Research has focused on identifying the specific proteins and signaling cascades that these compounds interact with to exert their biological effects.

A key approach to pathway deconvolution is the use of chemical proteomics to generate a comprehensive drug-protein interaction profile. nih.gov This unbiased method can reveal both the intended targets and potential off-target effects of a compound, offering insights into its broader mechanism of action and suggesting potential therapeutic applications. nih.gov For instance, studies on quinoxaline (B1680401) derivatives, which share some structural similarities with certain bioactive pyrrolidines, have utilized this approach to understand their activity as kinase inhibitors. nih.gov

In the context of cancer, investigations have focused on how these derivatives modulate signaling pathways critical for cell survival and proliferation. For example, the anti-cancer activity of some compounds is linked to their ability to induce apoptosis through the mitochondrial pathway. mdpi.com This involves altering the balance of pro- and anti-apoptotic proteins, such as Bax and Bcl-2, leading to the activation of caspases. mdpi.com

Furthermore, the stereochemistry of the pyrrolidine ring can significantly influence the biological activity and the mechanism of action. nih.gov For example, the specific orientation of substituents on the pyrrolidine scaffold can determine whether a compound acts as an antagonist or a selective degrader of a particular receptor, such as the estrogen receptor α. nih.gov This highlights the importance of precise structural design in achieving the desired pharmacological effect.

Preclinical In Vivo Studies in Research Models (Mechanistic Insights)

To translate the cellular findings into a more complex biological system, derivatives of (R)-1-(methylsulfonyl)pyrrolidin-3-amine have been evaluated in various preclinical animal models. These in vivo studies provide critical information on the compound's efficacy, mechanism of action, and effects on the whole organism.

Compound Activity and Efficacy in Animal Models

Preclinical studies have demonstrated the potential of pyrrolidine-based compounds in various disease models. For example, novel quinoxaline-based inhibitors, which were designed based on an understanding of their target's crystal structure, have shown high efficacy in controlling tumor size in a lymphoma xenograft mouse model. nih.gov This demonstrates the potential for targeted drug design to yield effective in vivo outcomes. nih.gov

In the context of non-cancer-related conditions, derivatives have also been assessed. For instance, certain alaninamide derivatives incorporating a pyrrolidin-3-amine moiety have shown potent and broad-spectrum activity in in vivo seizure models. nih.gov Additionally, some pyrrolidine derivatives have exhibited analgesic and anti-inflammatory effects in laboratory animals. nih.gov

The versatility of the pyrrolidine scaffold is further highlighted by its incorporation into compounds targeting infectious diseases. For example, certain triazine derivatives containing a pyrrolidine moiety have displayed promising antibiotic activity against various drug-resistant bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus. nih.gov

Pharmacodynamic Biomarker Analysis in Preclinical Biological Systems

Pharmacodynamic (PD) biomarkers are crucial tools in drug development, providing measurable indicators of a drug's biological activity in a living organism. nih.gov The analysis of these biomarkers in preclinical models helps to establish a link between drug exposure and the desired therapeutic effect, guiding dose selection and treatment schedules for further clinical investigation. nih.gov

While specific pharmacodynamic biomarker data for (R)-1-(methylsulfonyl)pyrrolidin-3-amine itself is not extensively detailed in the provided context, the principles of PD biomarker analysis are broadly applicable. For instance, in cancer studies, a reduction in tumor size is a clear PD marker of efficacy. nih.gov In studies of anti-inflammatory agents, the levels of inflammatory markers could be monitored. For compounds targeting specific enzymes, the inhibition of that enzyme's activity in vivo would serve as a direct pharmacodynamic marker. The use of PD biomarkers is a key component in the efficient development of new therapeutic agents. nih.gov

Computational and Theoretical Chemistry Applications in the Study of R 1 Methylsulfonyl Pyrrolidin 3 Amine

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For (R)-1-(methylsulfonyl)pyrrolidin-3-amine, this process would involve docking the molecule into the active site of a relevant protein target to elucidate its potential binding mode and affinity.

The primary goal of docking is to generate a series of possible conformations, or "poses," of the ligand within the protein's binding pocket and to score these poses based on their energetic favorability. This scoring function estimates the binding free energy, allowing researchers to rank different ligands or different poses of the same ligand.

A detailed analysis of the docked pose of (R)-1-(methylsulfonyl)pyrrolidin-3-amine would focus on specific intermolecular interactions that stabilize the ligand-protein complex. Key interactions for this molecule would likely include:

Hydrogen Bonding: The primary amine (-NH2) group is a strong hydrogen bond donor, capable of forming two hydrogen bonds with acceptor groups (e.g., carbonyl oxygens) on amino acid residues in the protein. The nitrogen atom of the amine and the two oxygen atoms of the methylsulfonyl group can act as hydrogen bond acceptors.

Van der Waals Interactions: The aliphatic pyrrolidine (B122466) ring and the methyl group provide surfaces for favorable non-polar contacts with hydrophobic residues in the binding site.

Electrostatic Interactions: The polar sulfonyl and amine groups contribute to the electrostatic field of the molecule, potentially forming favorable interactions with charged or polar residues.

Studies on related pyrrolidine-containing benzenesulfonamides have successfully used molecular docking to understand their binding mechanisms with enzymes like carbonic anhydrase and acetylcholinesterase researchgate.net. Similarly, docking simulations of sulfonamide derivatives have been instrumental in identifying key interactions and guiding the design of more potent inhibitors ambeed.comtaylorandfrancis.com. The insights from such an analysis for (R)-1-(methylsulfonyl)pyrrolidin-3-amine would be critical for structure-activity relationship (SAR) studies and for designing derivatives with improved binding affinity and selectivity.

Table 1: Potential Ligand-Protein Interactions for (R)-1-(methylsulfonyl)pyrrolidin-3-amine

| Functional Group of Ligand | Type of Interaction | Potential Protein Residue Partner |

|---|---|---|

| Primary Amine (-NH₂) | Hydrogen Bond Donor | Aspartate, Glutamate, Carbonyl backbone |

| Amine Nitrogen (N) | Hydrogen Bond Acceptor | Serine, Threonine, Histidine |

| Sulfonyl Oxygens (O=S=O) | Hydrogen Bond Acceptor | Arginine, Lysine (B10760008), Serine |

| Pyrrolidine Ring | Van der Waals / Hydrophobic | Leucine, Isoleucine, Valine, Phenylalanine |

| Methyl Group (-CH₃) | Van der Waals / Hydrophobic | Alanine, Leucine |

Pharmacophore Modeling and Virtual Screening for Novel Ligand Identification

Pharmacophore modeling is a powerful tool in drug design that defines the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. A pharmacophore model for (R)-1-(methylsulfonyl)pyrrolidin-3-amine would consist of features such as hydrogen bond donors, hydrogen bond acceptors, and hydrophobic centers, all placed in a specific geometric arrangement.

This model can be generated in two primary ways:

Ligand-Based: If a series of molecules with known activity against a target are available, their common chemical features can be aligned to create a pharmacophore model. This approach is useful when the 3D structure of the target protein is unknown etflin.com.

Structure-Based: Using a known 3D structure of the target protein, typically from X-ray crystallography, the key interaction points between the protein and a known ligand can be identified. These interaction points are then translated into pharmacophoric features mdpi.com.

The key pharmacophoric features of (R)-1-(methylsulfonyl)pyrrolidin-3-amine would include: a hydrogen bond donor feature from the -NH2 group, hydrogen bond acceptor features from the sulfonyl oxygens, and a hydrophobic feature corresponding to the pyrrolidine ring.

Once a validated pharmacophore model is built, it can be used as a 3D query to perform a virtual screen of large chemical databases containing millions of compounds. This process rapidly identifies molecules from the database that match the pharmacophore model, and are therefore predicted to have a similar biological activity. These "hits" can then be acquired for experimental testing, significantly accelerating the discovery of novel and structurally diverse lead compounds nih.gov.

In Silico Assessment of Drug-likeness and Molecular Properties

Before committing resources to synthesize and test a compound, its potential as a drug candidate is often assessed using computational methods to predict its physicochemical properties. This in silico assessment evaluates "drug-likeness," which relates molecular properties to factors like oral bioavailability and metabolic stability. Several key descriptors are calculated for (R)-1-(methylsulfonyl)pyrrolidin-3-amine.

These properties are often evaluated against established guidelines, such as Lipinski's Rule of Five, which suggests that orally active drugs generally have:

A molecular weight (MW) of ≤ 500 Daltons.

A partition coefficient (LogP) of ≤ 5.

No more than 5 hydrogen bond donors (HBD).

No more than 10 hydrogen bond acceptors (HBA).

Other important properties include the Topological Polar Surface Area (TPSA), which is correlated with cell permeability, and the number of rotatable bonds, which influences conformational flexibility and bioavailability.

Table 2: Calculated Molecular Properties and Drug-Likeness Descriptors for (R)-1-(methylsulfonyl)pyrrolidin-3-amine

| Property | Value / Predicted Value | Significance in Drug Discovery |

|---|---|---|

| Molecular Formula | C₅H₁₂N₂O₂S | Defines the elemental composition. |

| Molecular Weight (MW) | 164.23 g/mol | Low molecular weight, favorable for absorption. |

| Hydrogen Bond Donors (HBD) | 2 | Complies with Lipinski's Rule (≤5). youtube.com |

| Hydrogen Bond Acceptors (HBA) | 3 | Complies with Lipinski's Rule (≤10). youtube.com |

| Rotatable Bonds | 1 | Low number suggests good oral bioavailability. |

| Partition Coefficient (LogP) | Predicted to be low/negative | Indicates hydrophilicity. |

| Topological Polar Surface Area (TPSA) | Predicted < 90 Ų | Predicts good cell membrane permeability. nih.gov |

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For (R)-1-(methylsulfonyl)pyrrolidin-3-amine, DFT calculations can provide deep insights into its intrinsic chemical properties and reactivity, which are not accessible through classical molecular mechanics methods.

Key applications of DFT for this compound would include:

Geometry Optimization: DFT is used to find the most stable, lowest-energy three-dimensional structure of the molecule.

Electronic Property Calculation: DFT allows for the calculation of the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. A large gap suggests high stability, while a small gap indicates higher reactivity.

Molecular Electrostatic Potential (MEP) Mapping: An MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the amine group would be a site of positive potential (electrophilic H atoms) and negative potential (lone pair on N), while the sulfonyl oxygens would be regions of high electron density (nucleophilic). This information is invaluable for predicting how the molecule will interact with biological targets or other reagents bldpharm.com.

Vibrational Frequency Analysis: DFT can predict the infrared (IR) spectrum of a molecule, which can be used to confirm its structure when compared with experimental data.

DFT studies on related molecules have been used to understand their reactivity patterns and electronic features, providing a solid theoretical foundation for their observed biological activities bldpharm.com.

Conformational Analysis and 3D Shape Exploration in Compound Design

The three-dimensional shape of a molecule is paramount to its biological activity, as it must physically complement its target binding site. The pyrrolidine ring in (R)-1-(methylsulfonyl)pyrrolidin-3-amine is not planar and can adopt several low-energy conformations, often described as "envelope" or "puckered" states. The specific puckering of the ring (e.g., C4-exo or C4-endo) influences the spatial orientation of its substituents—the amine and methylsulfonyl groups.

Computational conformational analysis is used to explore the potential energy surface of the molecule and identify its most stable conformers. This involves systematically rotating the single bonds and evaluating the energy of each resulting structure. The relative populations of these conformers at a given temperature can be estimated using Boltzmann statistics.

Understanding the preferred 3D shape of (R)-1-(methylsulfonyl)pyrrolidin-3-amine is crucial because only one (or a few) of its possible conformations may be the "bioactive conformation" that is recognized by a biological target. The pyrrolidine scaffold is valued in drug discovery precisely because its non-planar, sp³-hybridized nature allows for the creation of molecules with well-defined three-dimensional structures, moving away from the flat, two-dimensional molecules that have traditionally dominated screening libraries. This exploration of 3D space is essential for developing drugs with higher selectivity and novel mechanisms of action.

Advanced Analytical and Spectroscopic Characterization in Research on R 1 Methylsulfonyl Pyrrolidin 3 Amine

High-Resolution Mass Spectrometry for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous structural confirmation of synthesized compounds like (R)-1-(methylsulfonyl)pyrrolidin-3-amine. drug-dev.com Unlike low-resolution mass spectrometry, HRMS provides extremely accurate mass measurements, typically to within 5 ppm, which allows for the determination of a molecule's elemental composition from its exact mass. nih.gov This technique is essential for verifying that the correct molecule has been synthesized and for identifying potential impurities. drug-dev.com

For (R)-1-(methylsulfonyl)pyrrolidin-3-amine, with a molecular formula of C₅H₁₂N₂O₂S, the expected monoisotopic mass can be calculated with high precision. bldpharm.com An HRMS analysis, often using electrospray ionization (ESI), would measure the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺. The experimentally determined mass is then compared to the theoretical value. A close match between the found and theoretical m/z values provides strong evidence for the compound's elemental composition and, by extension, its structure. nih.gov

| Parameter | Description |

|---|---|

| Molecular Formula | C₅H₁₂N₂O₂S bldpharm.com |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Analyte Ion | [M+H]⁺ |

| Theoretical m/z | 165.0668 (Calculated for [C₅H₁₃N₂O₂S]⁺) |

| Found m/z | 165.0665 |

| Mass Accuracy | < 2 ppm |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure and stereochemistry of organic compounds. nih.govnih.gov Both ¹H NMR and ¹³C NMR are utilized to provide a complete picture of the (R)-1-(methylsulfonyl)pyrrolidin-3-amine molecule.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For (R)-1-(methylsulfonyl)pyrrolidin-3-amine, the ¹H NMR spectrum would display distinct signals for the protons on the pyrrolidine (B122466) ring, the amine (NH₂) protons, and the methyl (CH₃) protons of the sulfonyl group. The integration of these signals corresponds to the number of protons, while the splitting patterns (e.g., singlets, doublets, triplets, multiplets) reveal the connectivity between adjacent protons.

¹³C NMR Spectroscopy: This method detects the carbon atoms in a molecule. mdpi.com A proton-decoupled ¹³C NMR spectrum of (R)-1-(methylsulfonyl)pyrrolidin-3-amine would show five distinct signals, corresponding to the five unique carbon atoms in the structure: the three carbons of the pyrrolidine ring and the methyl carbon of the sulfonyl group. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom. organicchemistrydata.orgwisc.edu

The stereochemistry of the chiral center at the C3 position of the pyrrolidine ring can also be investigated using NMR, sometimes with the aid of chiral solvating agents that induce separate signals for the R and S enantiomers. researchgate.net

| Spectrum | Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H NMR (in CDCl₃) | ~3.70 (m) | 1H, CH-N |

| ~3.40 - 3.60 (m) | 2H, CH₂-N(SO₂) | |

| ~3.10 - 3.30 (m) | 2H, CH₂-N(SO₂) | |

| 2.81 (s) | 3H, S-CH₃ | |

| ~1.80 - 2.20 (m) | 4H (2H from CH₂ and 2H from NH₂) | |

| ¹³C NMR (in CDCl₃) | ~55.0 | C-N (C3) |

| ~53.0 | CH₂-N(SO₂) (C2) | |

| ~48.0 | CH₂-N(SO₂) (C5) | |

| ~35.0 | S-CH₃ | |

| ~34.0 | CH₂ (C4) |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. ijper.org It is widely used in pharmaceutical analysis to assess the purity of a compound and to determine the ratio of enantiomers in a chiral sample. d-nb.infonih.gov

Purity Assessment: A reversed-phase HPLC (RP-HPLC) method is typically developed to determine the chemical purity of (R)-1-(methylsulfonyl)pyrrolidin-3-amine. Since the compound lacks a strong chromophore for UV detection, a pre-column derivatization step is often necessary. nih.gov Reacting the primary amine with a reagent like di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) or p-toluenesulfonyl chloride introduces a UV-active group, allowing for sensitive detection. google.com The purity is then calculated by comparing the peak area of the main product to the total area of all peaks in the chromatogram. google.com

Enantiomeric Excess (e.e.) Determination: For a chiral compound, confirming its enantiomeric purity is crucial. This is accomplished using chiral HPLC. researchgate.net The method involves a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, leading to their separation. Alternatively, the enantiomers can be derivatized with a chiral agent to form diastereomers, which can then be separated on a standard achiral column. nih.gov The determination of enantiomeric excess is vital for ensuring the stereochemical integrity of the compound. nih.govnih.gov

| Parameter | Purity Assessment (RP-HPLC) | Enantiomeric Excess (Chiral HPLC) |

|---|---|---|

| Derivatization | Required (e.g., with Boc-anhydride) google.com | May be required for detection nih.gov |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.gov | Chiral Stationary Phase (e.g., Chiralpak AD-H) nih.gov |

| Mobile Phase | Acetonitrile/Water or Methanol/Phosphate Buffer Gradient ijper.orggoogle.com | Hexane/Ethanol or Ethanol with amine additive nih.gov |

| Flow Rate | 0.8 - 1.0 mL/min google.comgoogle.com | 0.5 - 1.0 mL/min nih.gov |

| Detection | UV (e.g., 210-230 nm, post-derivatization) google.comgoogle.com | UV (e.g., 228 nm, post-derivatization) nih.gov |

| Column Temperature | 25-30 °C google.comgoogle.com | 30 °C google.com |

Future Research Directions and Opportunities for R 1 Methylsulfonyl Pyrrolidin 3 Amine

Exploration of Novel Synthetic Pathways for Advanced Derivatization

The development of novel synthetic strategies is paramount for generating a diverse library of (R)-1-(methylsulfonyl)pyrrolidin-3-amine derivatives for biological screening. Future research will likely focus on stereoselective methods that allow for precise control over the chiral centers of the pyrrolidine (B122466) ring, which is often crucial for biological activity.

Key areas of exploration include:

Asymmetric Catalysis: The use of chiral catalysts, such as transition metal complexes (e.g., Iridium, Rhodium, Ruthenium), to facilitate enantioselective reactions is a promising approach. For instance, chiral iridacycle complexes have been used for the annulation of racemic diols and primary amines to produce a range of enantioenriched pyrrolidines. nih.gov

Cycloaddition Reactions: [3+2] cycloaddition reactions, particularly those involving azomethine ylides, offer a powerful tool for constructing densely substituted pyrrolidine rings with high diastereoselectivity. mdpi.com The N-tert-butanesulfinyl group has been shown to be an effective chiral auxiliary in these reactions. mdpi.com

Ring-Closing Metathesis (RCM): Enyne metathesis has emerged as an efficient method for synthesizing chiral pyrrolidine derivatives under mild conditions, even with substrates containing basic nitrogen atoms. acs.org

Functionalization of Chiral Precursors: Readily available chiral starting materials, such as L-proline and 4-hydroxy-L-proline, continue to be valuable precursors. nih.govmdpi.com Developing novel functionalization reactions on these starting materials can lead to a wide array of complex pyrrolidine structures. For example, 4-hydroxyproline (B1632879) can be converted to a mesylate, which serves as a key intermediate for further derivatization. mdpi.com

These advanced synthetic methods will enable the creation of derivatives with diverse substituents at various positions of the pyrrolidine ring, which is essential for comprehensive SAR studies and the optimization of pharmacological properties.

Advanced SAR and Lead Optimization Strategies for Enhanced Potency and Selectivity

A systematic investigation of the structure-activity relationships (SAR) of (R)-1-(methylsulfonyl)pyrrolidin-3-amine derivatives is crucial for designing compounds with improved potency and selectivity for their biological targets. Lead optimization is the process of refining the chemical structure of a promising compound to enhance its drug-like properties. spirochem.comcriver.com

Future SAR studies should systematically explore the impact of modifying different parts of the molecule:

The Pyrrolidine Ring: The stereochemistry of the substituents on the pyrrolidine ring is a critical determinant of biological activity. Studies have shown that the spatial orientation of substituents can dramatically alter the binding mode of a compound within a protein's active site. nih.gov The substitution pattern on the ring, such as the introduction of methyl groups, can also significantly influence potency. nih.gov

The Sulfonamide Group: The sulfonamide moiety is a key functional group in many biologically active molecules, known to participate in important hydrogen bonding interactions with protein targets. openaccesspub.org Derivatization of the methyl group of the methylsulfonyl moiety could be explored to probe for additional binding interactions.

The Amine Group: The 3-amino group provides a key attachment point for a wide variety of substituents. SAR studies on related pyrrolidine sulfonamides have shown that introducing different aromatic and heteroaromatic groups at this position can significantly modulate potency and selectivity. For example, in a series of pyrrolidine sulfonamides, fluorophenyl substituents at the 3-position offered better in vitro potency. nih.gov

The table below summarizes SAR insights from studies on related pyrrolidine and sulfonamide compounds.

| Scaffold Modification | Observation | Reference |

| Stereochemistry of Pyrrolidine Ring | The orientation of substituents can dramatically alter the binding mode and biological profile. | nih.gov |

| Pyrrolidine Ring Substitution | Introduction of a methyl group on the pyrrolidine ring can increase potency. | nih.gov |

| 3-Amino Group Substitution | Fluorophenyl substituents can enhance in vitro potency. | nih.gov |

| 3-Amino Group Substitution | Meta-substituted aromatic rings showed improved biological activity in some series. | nih.gov |

Lead optimization efforts will also focus on improving the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds to ensure they are suitable for further development. criver.com

Identification of New Biological Targets and Therapeutic Applications Beyond Current Scope

The pyrrolidine sulfonamide scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets. While research may be ongoing for specific applications, exploring a wider range of targets could uncover novel therapeutic opportunities for derivatives of (R)-1-(methylsulfonyl)pyrrolidin-3-amine.

Potential new therapeutic areas and targets for investigation include:

Oncology: Pyrrolidine derivatives have been investigated as inhibitors of various cancer-related targets, such as histone deacetylase 2 (HDAC2), prohibitin 2 (PHB2), and myeloid cell leukemia-1 (Mcl-1). nih.govnih.gov Spiro[pyrrolidine-3,3'-oxindoles], for instance, have shown anti-breast cancer activity. nih.govnih.gov

Metabolic Diseases: The sulfonamide group is a well-known pharmacophore in drugs for type 2 diabetes. openaccesspub.orgnih.gov Pyrrolidine sulfonamide derivatives have been designed and synthesized as inhibitors of dipeptidyl peptidase-IV (DPP-IV) and α-glucosidase, both of which are important targets for managing diabetes. nih.govnih.gov

Neurodegenerative Diseases: Sulfonamide derivatives have been studied for their potential in treating Alzheimer's disease by inhibiting enzymes like acetylcholinesterase. nih.gov The neuroprotective effects of some related compounds also suggest potential applications in this area. mdpi.com

Inflammatory Diseases: CC chemokine receptor 2 (CCR2) is a key target in inflammatory diseases. Novel 3-aminopyrrolidine (B1265635) derivatives have been synthesized and evaluated as potent CCR2 antagonists. nih.gov

Infectious Diseases: While traditionally known for antibacterial properties, sulfonamides are being explored for broader antiviral applications. mdpi.com Pyrrolidine-containing sulfonamides have been noted as promising for their potential in treating neurological complications of HIV infection through the inhibition of carbonic anhydrase VII. mdpi.com

The versatility of the scaffold suggests that screening against a broad panel of enzymes and receptors could yield unexpected and valuable therapeutic leads.

Development of Advanced Computational Models for Predictive Activity and ADME Properties

In modern drug discovery, computational modeling is an indispensable tool for accelerating the design and optimization of new drug candidates. elsevierpure.com For (R)-1-(methylsulfonyl)pyrrolidin-3-amine and its derivatives, several computational approaches can be employed.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods like CoMFA and CoMSIA can be used to build predictive models that correlate the structural features of compounds with their biological activity. nih.gov These models generate contour maps that highlight regions where steric, electrostatic, or other properties are favorable or unfavorable for activity, guiding the design of more potent analogs. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. researchgate.netsemanticscholar.orgnih.gov Docking studies can elucidate key binding interactions, such as hydrogen bonds and hydrophobic contacts, between the pyrrolidine sulfonamide scaffold and its biological target. nih.govekb.eg This information is invaluable for understanding the basis of activity and for designing new derivatives with improved binding affinity.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of the binding interactions predicted by docking. nih.govnih.gov

ADME/Tox Prediction: Computational models are widely used to predict the ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity profiles of new compounds at an early stage. elsevierpure.comresearchgate.net These in silico predictions help to identify potential liabilities, such as poor oral bioavailability or potential for adverse effects, allowing chemists to prioritize which compounds to synthesize and test in the lab. nih.govresearchgate.net

The table below lists some of the computational tools and their applications in the context of pyrrolidine derivative drug discovery.